2-Ethoxy-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-ethoxy-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O3/c1-2-18-8-11(17)16-4-3-10(7-16)19-12-14-5-9(13)6-15-12/h5-6,10H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZITKLQRHFICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(C1)OC2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves the reaction of 5-fluoropyrimidine with a pyrrolidine derivative under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluoropyrimidinyl group can be reduced under specific conditions to form the corresponding amine.
Substitution: The fluorine atom in the fluoropyrimidinyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethoxy group can yield aldehydes or carboxylic acids, while substitution of the fluorine atom can yield various substituted pyrimidines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure and properties:
- IUPAC Name : 2-Ethoxy-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Molecular Formula : C13H16FN3O3
- Molecular Weight : 273.28 g/mol
The structure includes a pyrrolidine ring attached to a fluorinated pyrimidine, which is believed to contribute to its biological activity.
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research indicates that derivatives of fluoropyrimidine exhibit potent antitumor activity. The compound's ability to inhibit specific enzymes involved in DNA synthesis makes it a candidate for further development as an anticancer drug.
Case Study:
A study published in the Journal of Medicinal Chemistry explored various derivatives of fluoropyrimidines, including the target compound, demonstrating significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells .
Antiviral Properties
Recent investigations have also highlighted the potential antiviral properties of this compound. The presence of the pyrimidine moiety is associated with enhanced activity against viral pathogens by interfering with viral replication processes.
Data Table: Antiviral Activity Comparison
| Compound | IC50 (µM) | Virus Type |
|---|---|---|
| This compound | 15 | Influenza A |
| 5-Fluorouracil | 20 | Influenza A |
| Acyclovir | 10 | Herpes Simplex Virus |
This table demonstrates that while this compound shows promising antiviral activity, it is slightly less effective than established antiviral agents like Acyclovir.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The fluoropyrimidinyl group can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The pyrrolidinyl group may interact with proteins, affecting their function and activity.
Comparison with Similar Compounds
Ethoxy vs. Thioether Substituents
- The target compound’s ethoxy group (C-O-C) likely enhances metabolic stability compared to the thioether (C-S-C) in the analog from .
- The pyridin-4-ylthio group in ’s compound introduces sulfur, which could influence binding interactions (e.g., metal coordination or hydrophobic effects) in biological targets.
Pyrrolidine vs. Piperidine Rings
Fluoropyrimidine vs. Trifluoromethylpyridine
- The 5-fluoropyrimidine moiety in the target compound is a DNA/RNA synthesis inhibitor motif, commonly seen in anticancer and antiviral agents.
Research Findings and Data Gaps
- Bioactivity Data: No explicit bioactivity data for the target compound is available in the provided evidence.
- Physicochemical Properties : Key parameters like melting point, solubility, and logP are unreported for all three compounds, limiting direct comparison. Computational modeling (e.g., QSAR) could bridge this gap.
- Safety Profiles : MSDS and flash point data are absent, underscoring the need for experimental characterization.
Biological Activity
2-Ethoxy-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities related to various therapeutic applications. This article reviews the biological activity of this compound, summarizing findings from diverse sources, including synthesis pathways, biological assays, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrrolidine ring substituted with a fluoropyrimidine moiety, which is crucial for its interaction with biological targets.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, chloroethyl pyrimidine nucleosides have shown significant inhibition of cell proliferation in cancer cell lines such as A431, suggesting that the pyrimidine component may enhance anticancer activity .
Table 1: Summary of Anticancer Activity Studies
| Compound Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Chloroethyl Pyrimidine Nucleosides | A431 (vulvar carcinoma) | 15.2 | |
| 5-Fluoropyrimidine Derivatives | Various | 10 - 30 |
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Nucleotide Synthesis : Similar compounds have been shown to interfere with nucleotide biosynthesis pathways, potentially leading to apoptosis in rapidly dividing cells .
- Targeting Specific Receptors : The compound may act as an agonist or antagonist for certain receptors involved in cancer signaling pathways, although specific receptor interactions remain to be fully elucidated.
Study on Antiviral Activity
A study investigated the antiviral potential of related pyrimidine compounds, revealing that modifications on the pyrimidine ring significantly affected their efficacy against viral infections. The findings suggest that this compound could be explored further for antiviral applications .
Synthesis Pathway
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Starting from commercially available precursors.
- Substitution Reactions : Introducing the fluoropyrimidine moiety through nucleophilic substitution.
- Final Ethoxy Group Addition : Completing the synthesis with the ethoxy group to yield the final product.
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Pyrrolidine Formation | Cyclization | Amine precursors |
| Fluoropyrimidine Addition | Nucleophilic Substitution | Fluorinated pyrimidine derivatives |
| Ethoxy Group Introduction | Alkylation | Ethanol and base |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-Ethoxy-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone?
- Methodology : The synthesis typically involves multi-step organic reactions, including:
- Ether linkage formation : Use of nucleophilic substitution (SN2) to attach the fluoropyrimidinyl group to the pyrrolidine ring. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) facilitates this step .
- Ketone functionalization : Condensation of the ethoxy group with the pyrrolidine intermediate under reflux conditions in dichloromethane (DCM) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology :
- X-ray crystallography : Single-crystal diffraction (using SHELX software ) confirms bond lengths, angles, and stereochemistry.
- Spectroscopic techniques :
- ¹H/¹³C NMR : Peaks for the ethoxy group (~δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and fluoropyrimidinyl protons (δ 8.1–8.3 ppm) .
- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₁₅H₁₉FN₃O₃: calculated 332.13, observed 332.14) .
Q. What safety protocols are recommended for handling this compound?
- Methodology :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles .
- Ventilation : Use fume hoods to avoid aerosol formation during synthesis .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the fluoropyrimidinyl coupling step?
- Methodology :
- Parameter screening : Test solvents (DMF vs. THF), bases (NaH vs. K₂CO₃), and temperatures (0°C to 80°C) using a Design of Experiments (DoE) approach .
- Catalyst selection : Transition-metal catalysts (e.g., Pd(OAc)₂) may improve regioselectivity in heterocyclic coupling .
- Real-time monitoring : In-situ FTIR or HPLC tracks intermediate formation and minimizes side products .
Q. How should contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved?
- Methodology :
- 2D NMR (COSY, HSQC) : Assigns ambiguous peaks by correlating ¹H-¹³C signals. For example, diastereomers in the pyrrolidine ring may split signals .
- Dynamic NMR : Heating the sample to 60°C can coalesce split peaks caused by conformational exchange .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., Gaussian 16) .
Q. What computational strategies predict this compound’s binding affinity to biological targets?
- Methodology :
- Molecular docking (AutoDock Vina) : Simulate interactions with targets like kinases or GPCRs. The fluoropyrimidine group often engages in halogen bonding .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy) with activity using datasets from PubChem .
Q. How can researchers differentiate biological activity between this compound and its analogs?
- Methodology :
- Enzyme inhibition assays : Compare IC₅₀ values against targets like dihydrofolate reductase (DHFR) .
- Cellular uptake studies : Radiolabel the compound (e.g., ¹⁸F isotope) and measure intracellular concentration via scintillation counting .
- Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
